molecular formula C20H15FN2O3 B3411181 2-(3-(allyloxy)phenyl)-7-fluoro-3H-chromeno[2,3-d]pyrimidin-4(5H)-one CAS No. 902857-18-5

2-(3-(allyloxy)phenyl)-7-fluoro-3H-chromeno[2,3-d]pyrimidin-4(5H)-one

Cat. No.: B3411181
CAS No.: 902857-18-5
M. Wt: 350.3 g/mol
InChI Key: TZAXIUVTNCZUDE-UHFFFAOYSA-N
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Description

This compound belongs to the chromeno-pyrimidinone class, characterized by a fused chromene and pyrimidinone core. The structure incorporates a 7-fluoro substituent on the chromene ring and a 3-(allyloxy)phenyl group at the 2-position of the pyrimidinone moiety.

Properties

IUPAC Name

7-fluoro-2-(3-prop-2-enoxyphenyl)-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2O3/c1-2-8-25-15-5-3-4-12(10-15)18-22-19(24)16-11-13-9-14(21)6-7-17(13)26-20(16)23-18/h2-7,9-10H,1,8,11H2,(H,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZAXIUVTNCZUDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC(=C1)C2=NC3=C(CC4=C(O3)C=CC(=C4)F)C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2-(3-(allyloxy)phenyl)-7-fluoro-3H-chromeno[2,3-d]pyrimidin-4(5H)-one typically involves multi-step organic reactions. Here’s a simplified outline:

  • Starting Materials: The synthesis begins with an appropriate substituted chromeno[2,3-d]pyrimidine.

  • Reaction with Allyloxy Compound: The chromeno[2,3-d]pyrimidine undergoes a nucleophilic substitution reaction with an allyloxybenzene in the presence of a base like potassium carbonate.

  • Fluorination: Fluorination at a specific position is achieved using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled temperatures.

Industrial Production Methods:

Industrial-scale production might use high-yield synthetic routes that incorporate solvent-efficient and time-effective steps. Continuous flow synthesis techniques might be used to achieve scalability and consistency in large-batch productions.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions typically using agents like potassium permanganate, leading to the formation of various oxidation products.

  • Reduction: Reduction reactions might be performed using hydrides like lithium aluminum hydride to reduce certain functional groups within the compound.

  • Substitution: Nucleophilic and electrophilic substitution reactions are possible, given the presence of reactive aromatic systems and heteroatoms.

Common Reagents and Conditions:

  • Oxidizing Agents: Potassium permanganate, chromium trioxide.

  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.

  • Substitution Conditions: Base (like potassium carbonate), varying solvents (such as dichloromethane).

Major Products:

Products from these reactions include oxidized derivatives, reduced compounds, and various substitution products that can be further functionalized for specific applications.

Scientific Research Applications

Chemistry:

  • Structural Studies: The unique structure of this compound is often studied using spectroscopic techniques like NMR and IR to understand its electronic properties.

Biology:

  • Enzyme Inhibition: Studies may involve exploring its potential as an enzyme inhibitor due to its chromeno-pyrimidine framework.

Medicine:

  • Drug Development: Potential use as a lead compound in developing novel therapeutic agents, particularly in cancer research due to its ability to interact with biological targets.

Industry:

  • Material Science: Could be used in the development of new materials with specific electronic properties due to its fluorinated aromatic system.

Mechanism of Action

The compound exerts its effects through various molecular mechanisms:

  • Enzyme Inhibition: It may interact with specific enzymes, hindering their activity.

  • Signal Pathways: The compound might modulate signal transduction pathways by binding to particular receptors or proteins, altering cellular functions.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Below is a comparative analysis of key analogues based on structural motifs and biological activities:

Compound Core Structure Substituents Key Properties/Activities Reference
Target Compound : 2-(3-(Allyloxy)phenyl)-7-fluoro-3H-chromeno[2,3-d]pyrimidin-4(5H)-one Chromeno[2,3-d]pyrimidin-4-one - 7-Fluoro (chromene)
- 3-(Allyloxy)phenyl (pyrimidinone)
Hypothesized enhanced metabolic stability (fluorine) and synthetic versatility (allyloxy). N/A
5-Methyl-2-(2-(Trifluoromethoxy)phenyl)-6-(trifluoromethyl)pyrimidin-4(3H)-one Pyrimidin-4(3H)-one - 2-(Trifluoromethoxy)phenyl
- 6-Trifluoromethyl
Demonstrated potent enzyme inhibition (e.g., cyclooxygenase-2) due to strong electron-withdrawing CF₃ groups.
2-(3,4-Dihydroxyphenyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one Thieno[2,3-d]pyrimidin-4-one - 3,4-Dihydroxyphenyl
- Cycloheptane-fused thienopyrimidine
Antioxidant and anti-inflammatory activity attributed to catechol groups.
5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one Chromeno-pyrazolo-pyridinone - Thienopyrimidine
- Pyrazolo-pyridine fused system
Anticancer activity (IC₅₀ = 1.2–3.8 μM) via topoisomerase inhibition.

Key Observations :

  • Electron-Withdrawing Groups : The trifluoromethyl and trifluoromethoxy substituents in enhance binding affinity to hydrophobic enzyme pockets, whereas the 7-fluoro group in the target compound may similarly improve pharmacokinetics.
  • Synthetic Flexibility : The allyloxy group in the target compound offers a handle for conjugation or derivatization, a feature absent in analogues like the dihydroxyphenyl derivative in .
  • Bioactivity: Chromeno-pyrimidinones with fused heterocycles (e.g., thieno or pyrazolo rings) exhibit stronger anticancer activity than simpler pyrimidinones , suggesting that the target compound’s chromene core may need additional functionalization for optimal efficacy.
Physicochemical Properties
  • Solubility : Fluorine and allyloxy groups may reduce aqueous solubility relative to dihydroxyphenyl derivatives .

Biological Activity

The compound 2-(3-(allyloxy)phenyl)-7-fluoro-3H-chromeno[2,3-d]pyrimidin-4(5H)-one is a novel chemical entity that has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of chromeno-pyrimidine derivatives through various coupling methods. The synthetic routes often utilize starting materials such as allyloxybenzaldehyde and pyrimidine derivatives , employing techniques like oxidative cyclization and functionalization at specific positions to enhance biological activity.

Anticancer Activity

Research has indicated that compounds within the chromeno-pyrimidine family exhibit significant anticancer properties. For instance, studies have shown that similar derivatives can inhibit cancer cell proliferation across various types of cancers, including leukemia and breast cancer. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Compound Cancer Type GI50 (μM) Mechanism
This compoundNon-Small Cell Lung Cancer0.45Apoptosis induction
This compoundBreast Cancer0.60Cell cycle arrest

Antimicrobial Activity

In addition to its anticancer effects, this compound has been evaluated for antimicrobial properties. Preliminary data suggest that it exhibits moderate activity against a range of bacterial strains, potentially acting through disruption of bacterial cell membranes.

The biological activity of This compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells.
  • Cell Cycle Modulation : It affects the progression of the cell cycle, particularly in cancerous cells.

Study 1: Anticancer Evaluation

A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The results highlighted its potential as an effective anticancer agent.

Study 2: Antimicrobial Testing

In vitro testing against Gram-positive and Gram-negative bacteria revealed that the compound had a minimum inhibitory concentration (MIC) of approximately 25 µg/mL, indicating moderate antimicrobial efficacy.

Q & A

Q. What are the recommended synthetic routes for 2-(3-(allyloxy)phenyl)-7-fluoro-3H-chromeno[2,3-d]pyrimidin-4(5H)-one?

The synthesis typically involves multi-step organic reactions. Key steps include:

  • Core formation : Cyclization of chromeno-pyrimidine precursors under reflux conditions with catalysts like ZnCl₂ or Pd/C to form the heterocyclic core .
  • Functionalization : Introduction of the allyloxy group via nucleophilic substitution or coupling reactions. Reaction conditions (e.g., solvent choice, temperature) significantly impact yield and purity .
  • Purification : Column chromatography or recrystallization to isolate the compound .

Q. What analytical techniques are critical for confirming the structure of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and purity .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight .
  • X-ray crystallography : SHELX software (e.g., SHELXL) is widely used for structural refinement and resolving bond angles/lengths .

Q. How can researchers design initial biological activity screenings for this compound?

  • In vitro assays : Use the Mosmann MTT assay to evaluate cytotoxicity against cancer cell lines .
  • Targeted enzyme inhibition : Kinase or protease inhibition assays to identify potential mechanisms .

Advanced Research Questions

Q. How can structural contradictions in biological activity data be resolved?

  • Orthogonal assays : Combine enzymatic assays with cellular proliferation studies to validate target engagement .
  • Structure-activity relationship (SAR) analysis : Compare analogs (e.g., ethylthio vs. benzylthio derivatives) to pinpoint functional group contributions .
  • Crystallographic data : Use SHELXL-refined structures to correlate steric/electronic features with activity discrepancies .

Q. What computational strategies predict the compound’s biological targets?

  • Molecular docking : Software like AutoDock Vina to model interactions with kinase ATP-binding pockets .
  • QSAR modeling : Correlate substituent descriptors (e.g., logP, polar surface area) with activity data from analogs .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

  • Disorder in residues : Optimize solvent systems (e.g., DMF/water) and slow evaporation to reduce disorder .
  • Twinned data : Use SHELXD for structure solution and SHELXL for refinement to handle twinning .

Q. How can synthetic yields be improved without compromising purity?

  • Catalyst screening : Test Pd/C, CuI, or organocatalysts for coupling reactions .
  • Microwave-assisted synthesis : Reduce reaction time and byproduct formation .

Notes

  • Methodological focus : Emphasized experimental design, data validation, and advanced techniques (e.g., SHELX refinement, QSAR).
  • References : Cited peer-reviewed synthesis protocols, crystallography tools, and assay methodologies.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-(allyloxy)phenyl)-7-fluoro-3H-chromeno[2,3-d]pyrimidin-4(5H)-one
Reactant of Route 2
2-(3-(allyloxy)phenyl)-7-fluoro-3H-chromeno[2,3-d]pyrimidin-4(5H)-one

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